1-Acetyl-6-amino-5-nitroindoline

Neuroscience Alzheimer's disease Enzyme inhibition

1-Acetyl-6-amino-5-nitroindoline (CAS 1000342-94-8) is the only indoline derivative that combines a 5‑nitro electron‑withdrawing group and a 6‑amino hydrogen‑bond donor/acceptor. It delivers a 315‑fold potency gain over donepezil in AChE assays and a 4.4‑fold improvement over acetazolamide against CA II – a non‑sulfonamide chemotype that avoids sulfonamide hypersensitivity. The N‑acetyl protecting group maintains lipophilicity while the dual amino/nitro handles enable parallel amidation, sulfonylation, or nucleophilic aromatic substitution. Procuring this exact scaffold eliminates multi‑step functional‑group installation and provides a patent‑backed intermediate for 5‑HT1A/1B/1D antidepressant programs. Request a custom quote to secure the validated high‑activity starting point for your Alzheimer‘s, glaucoma, or oncology lead‑optimisation campaign.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
CAS No. 1000342-94-8
Cat. No. B3196536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-6-amino-5-nitroindoline
CAS1000342-94-8
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=CC(=C(C=C21)N)[N+](=O)[O-]
InChIInChI=1S/C10H11N3O3/c1-6(14)12-3-2-7-4-10(13(15)16)8(11)5-9(7)12/h4-5H,2-3,11H2,1H3
InChIKeyLKKQICUKSUULEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-6-amino-5-nitroindoline (CAS 1000342-94-8): Procurement-Grade Functionalized Indoline for Neuroscience & Synthetic Applications


1-Acetyl-6-amino-5-nitroindoline (CAS 1000342-94-8) is a polysubstituted indoline derivative characterized by a 2,3-dihydroindole core bearing an N-acetyl protecting group, a 6-amino substituent, and a 5-nitro group . The compound's molecular structure (C10H11N3O3, MW 221.21 g/mol) places it within a chemically versatile class of heterocycles widely employed as intermediates for pharmaceuticals and agrochemicals. The unique combination of electron-withdrawing (NO2) and electron-donating (NH2) groups on the benzenoid ring, alongside the N-acetyl blocking group, confers distinct electronic properties and reactivity patterns that differentiate it from mono-substituted or differently substituted indoline analogs [1].

Why 1-Acetyl-6-amino-5-nitroindoline Cannot Be Interchanged with Mono-Substituted or Non-Nitro Indoline Analogs


Generic substitution of 1-Acetyl-6-amino-5-nitroindoline with simpler indoline derivatives (e.g., 1-acetylindoline, 1-acetyl-6-nitroindoline, or 5-nitroindoline) is not scientifically defensible due to profound differences in both biological activity and synthetic utility. The presence of the 5-nitro group dramatically enhances electron deficiency on the aromatic ring, enabling unique nucleophilic aromatic substitution pathways [1]. Concurrently, the 6-amino group provides a critical hydrogen-bond donor/acceptor for target engagement in biological systems and serves as a versatile synthetic handle for further derivatization [2]. The N-acetyl group protects the indoline nitrogen during synthetic transformations while maintaining appropriate lipophilicity for membrane permeability. As detailed in the quantitative evidence below, the precise positioning of these three functional groups yields binding affinities and reactivity profiles that cannot be approximated by any single-point modified analog.

1-Acetyl-6-amino-5-nitroindoline: Quantified Differential Evidence Against Closest Comparators


Acetylcholinesterase (AChE) Inhibition: 50,000-Fold Potency Advantage over 1-Acetyl-6-nitroindoline

1-Acetyl-6-amino-5-nitroindoline exhibits sub-nanomolar inhibition of human acetylcholinesterase (AChE) with a Ki of 1.30 nM [1]. In stark contrast, its closest structural analog, 1-acetyl-6-nitroindoline (CAS 22949-08-2), which lacks only the 6-amino group, displays negligible inhibitory activity with an IC50 of 65,000 nM (65 µM) [2]. The presence of the 6-amino substituent results in an approximately 50,000-fold enhancement in potency. Furthermore, the compound is 315-fold more potent than the clinically approved AChE inhibitor donepezil (Ki = 410 nM) when tested under comparable conditions [3].

Neuroscience Alzheimer's disease Enzyme inhibition

Carbonic Anhydrase II (CA II) Inhibition: 4.4-Fold Higher Potency than Clinical Standard Acetazolamide

1-Acetyl-6-amino-5-nitroindoline demonstrates potent inhibition of human carbonic anhydrase II (CA II) with a Ki of 2.70 nM [1]. This activity surpasses that of acetazolamide, the prototypical sulfonamide CA inhibitor used clinically for glaucoma and epilepsy, which exhibits a Ki of 12 nM under similar assay conditions [2]. The compound therefore represents a non-sulfonamide CA II inhibitor with a 4.4-fold potency advantage over the standard-of-care comparator.

Glaucoma Epilepsy Carbonic anhydrase inhibition

Regioselective Synthetic Utility: 5-Nitro Group Directs Nucleophilic Substitution at Position 6

The 5-nitro group in 1-acetyl-6-amino-5-nitroindoline is not merely a substituent but a key director of regioselective chemistry. As established in foundational heterocyclic chemistry literature, 5,6-dinitroindoline derivatives (including the N-acetyl variant) undergo nucleophilic substitution with primary and secondary amines, selectively replacing the 6-nitro group with an amine residue while leaving the 5-nitro group intact [1]. This contrasts with mono-nitrated indolines (e.g., 5-nitroindoline or 6-nitroindoline), which do not exhibit this predictable regioselective substitution pattern [2]. The target compound's pre-installed 6-amino group circumvents this substitution step, providing a direct entry point for further derivatization at the amine handle (e.g., amidation, sulfonylation, reductive alkylation).

Medicinal chemistry Organic synthesis Building block

Validated Intermediate for 5-HT1A/1B/1D Antagonist Synthesis via Catalytic Hydrogenation Pathway

The 6-amino group of 1-acetyl-6-amino-5-nitroindoline can be generated via catalytic hydrogenation of the corresponding 6-nitro derivative (1-acetyl-6-nitroindoline, CAS 22949-08-2), a transformation documented in the context of synthesizing piperazinylindoline-based 5-HT1A/1B/1D receptor antagonists [1]. The resulting amine intermediate serves as a key building block for condensation with mechlorethamine hydrochloride to construct the piperazine moiety, ultimately yielding compounds with combined 5-HT1A/1B/1D antagonist activity—a pharmacologic profile explored as novel antidepressants [2]. This validated synthetic route distinguishes the 6-amino-5-nitro scaffold from other nitroindoline regioisomers (e.g., 5-amino-6-nitroindoline), which lack comparable literature precedent for the same downstream application.

Antidepressant Serotonin receptor Process chemistry

1-Acetyl-6-amino-5-nitroindoline: Recommended Applications Derived from Quantitative Evidence


Neuroscience Drug Discovery: High-Potency Acetylcholinesterase Inhibitor Scaffold

1-Acetyl-6-amino-5-nitroindoline is ideally suited as a lead-like chemical probe for Alzheimer's disease research programs targeting acetylcholinesterase (AChE). Its sub-nanomolar Ki (1.30 nM) and 315-fold potency advantage over donepezil [1] justify its selection for in vitro enzyme inhibition assays, cellular models of cholinergic signaling, and structure-based optimization campaigns. The compound's 50,000-fold superiority over the des-amino analog 1-acetyl-6-nitroindoline [2] underscores the critical role of the 6-amino group, making this specific substitution pattern non-negotiable for potency-driven SAR exploration. Procurement of this exact compound ensures access to a validated high-activity starting point, whereas alternative indoline scaffolds would require extensive synthetic effort to match this level of target engagement.

Carbonic Anhydrase Inhibitor Development: Non-Sulfonamide Lead with Superior Potency

For medicinal chemistry teams developing novel carbonic anhydrase (CA) inhibitors—particularly for glaucoma, epilepsy, or cancer indications—1-acetyl-6-amino-5-nitroindoline represents a structurally distinct chemotype with a Ki of 2.70 nM against CA II, outperforming the clinical standard acetazolamide (Ki = 12 nM) by 4.4-fold [1][2]. As a non-sulfonamide inhibitor, it circumvents the hypersensitivity and off-target issues associated with sulfonamide-based CA inhibitors, offering a fresh scaffold for lead optimization. The compound's N-acetyl protecting group also provides a handle for modulating physicochemical properties without compromising the core pharmacophore.

Medicinal Chemistry Building Block: Dual-Handle Scaffold for Rapid SAR Generation

The 6-amino-5-nitro substitution pattern provides two orthogonal synthetic handles: the 6-amino group for amidation, sulfonylation, or reductive alkylation, and the 5-nitro group for reduction to an aniline or participation in nucleophilic aromatic substitution. This dual-handle architecture, documented in heterocyclic chemistry literature [1], is not available in mono-substituted indolines (e.g., 5-nitroindoline or 6-aminoindoline). Procurement of this specific compound enables medicinal chemists to execute parallel library synthesis without the need for additional functional group installation steps, accelerating SAR timelines.

Serotonergic Agent Synthesis: Patented Intermediate for 5-HT1A/1B/1D Antagonists

Industrial process chemistry teams developing antidepressants targeting the 5-HT1A/1B/1D receptor family can directly employ 1-acetyl-6-amino-5-nitroindoline (or its reduced form) as a key intermediate, as validated in patent literature [2][3]. The compound's role as intermediate (VI) in the synthesis of piperazinylindoline derivatives [3] provides a clear, patent-backed synthetic pathway. Substituting with an alternative indoline regioisomer would require de novo route development and risk generating compounds with altered receptor selectivity profiles, potentially impacting intellectual property positioning and biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Acetyl-6-amino-5-nitroindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.